molecular formula C10H7N5 B2598752 8-(1H-tetrazol-1-yl)quinoline CAS No. 460993-40-2

8-(1H-tetrazol-1-yl)quinoline

Cat. No.: B2598752
CAS No.: 460993-40-2
M. Wt: 197.201
InChI Key: ZDBCVOIZTAVVGQ-UHFFFAOYSA-N
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Description

8-(1H-Tetrazol-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a 1H-tetrazole moiety.

Properties

IUPAC Name

8-(tetrazol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-3-8-4-2-6-11-10(8)9(5-1)15-7-12-13-14-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBCVOIZTAVVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C=NN=N3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(1H-tetrazol-1-yl)quinoline typically involves the reaction of quinoline derivatives with azide compounds under specific conditions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

8-(1H-tetrazol-1-yl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

8-(1H-tetrazol-1-yl)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Critical Analysis of Structural-Activity Relationships (SAR)

  • Tetrazole vs. However, triazoles (e.g., ) may exhibit better metabolic stability in vivo .
  • Linker Flexibility : Oxygen-based linkers (e.g., ) introduce conformational flexibility, aiding in binding to enzymes like α-glucosidase, whereas rigid linkers (e.g., direct tetrazole attachment) may favor selectivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance electrophilicity and reactivity, while bulky substituents (e.g., tert-butyl) improve pharmacokinetic profiles by resisting enzymatic degradation .

Biological Activity

8-(1H-tetrazol-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline ring system substituted with a tetrazole group. The molecular formula is C10H7N5C_{10}H_{7N_5} with a molecular weight of approximately 201.20 g/mol. The unique structure contributes to its biological properties, including antimicrobial and anticancer activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It has shown efficacy in various cancer cell lines, including breast and lung cancer.
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in nucleic acid synthesis, which is critical for both microbial and cancer cell proliferation.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that this compound has potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

In vitro studies demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells. The compound was found to decrease cell viability significantly at concentrations above 10 µM:

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, confirming its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To further understand the efficacy of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
QuinolineModerateLow
TetrazoleLowModerate

This comparison highlights the enhanced biological activity of this compound compared to its analogs.

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